

An In-depth Technical Guide to the 1,5-Benzodioxepine Ring System

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Cat. No.:	B1333429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzodioxepine scaffold is a unique heterocyclic ring system that has garnered interest in medicinal chemistry. While less explored than its nitrogenous analog, the 1,5-benzodiazepine core, derivatives of 1,5-benzodioxepine have shown notable biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological aspects of the 1,5-benzodioxepine ring system, with a focus on its potential in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of the 1,5-benzodioxepine core and its derivatives are crucial for characterization and further development. Below is a summary of available data for the parent compound and a key synthetic intermediate.

Table 1: Physicochemical Properties of 3,4-dihydro-2H-1,5-benzodioxepine

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2]
Molecular Weight	150.17 g/mol	[1] [2]
CAS Number	7216-18-4	[1] [2]
IUPAC Name	3,4-dihydro-2H-1,5-benzodioxepine	[2]
Synonyms	Pyrocatechol trimethylene ether	[1] [2]

Table 2: Spectroscopic Data for 3,4-dihydro-2H-1,5-benzodioxepine

Spectroscopy Type	Data Highlights	Reference
Mass Spectrometry (EI)	Major fragments (m/z): 150 (M+), 121, 107, 91, 77	[1]
Infrared Spectroscopy	Available in databases such as NIST and SpectraBase	[2]
¹ H NMR	Data available in chemical databases	[2]
¹³ C NMR	Data available in chemical databases	[2]

Table 3: Physicochemical Properties of 2H-1,5-Benzodioxepin-3(4H)-one

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₃	[3]
Molecular Weight	164.16 g/mol	[3]
CAS Number	27612-17-5	[3]
IUPAC Name	1,5-benzodioxepin-3-one	[3]

Synthesis of the 1,5-Benzodioxepine Core

A practical synthetic route to the 1,5-benzodioxepine core has been developed, focusing on the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. This ketone serves as a versatile precursor for a variety of derivatives.

Synthetic Workflow for 3-Substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins

The following diagram illustrates the synthetic pathways from a substituted catechol to the pharmacologically active amino alcohol derivatives.

Caption: Synthetic routes to 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins.

Experimental Protocols

Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin (Key Intermediate)

A practical method for the preparation of the key intermediate involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which is synthesized from catechol.^[4] The resulting enamino nitrile is then hydrolyzed to afford the desired ketone.^[4]

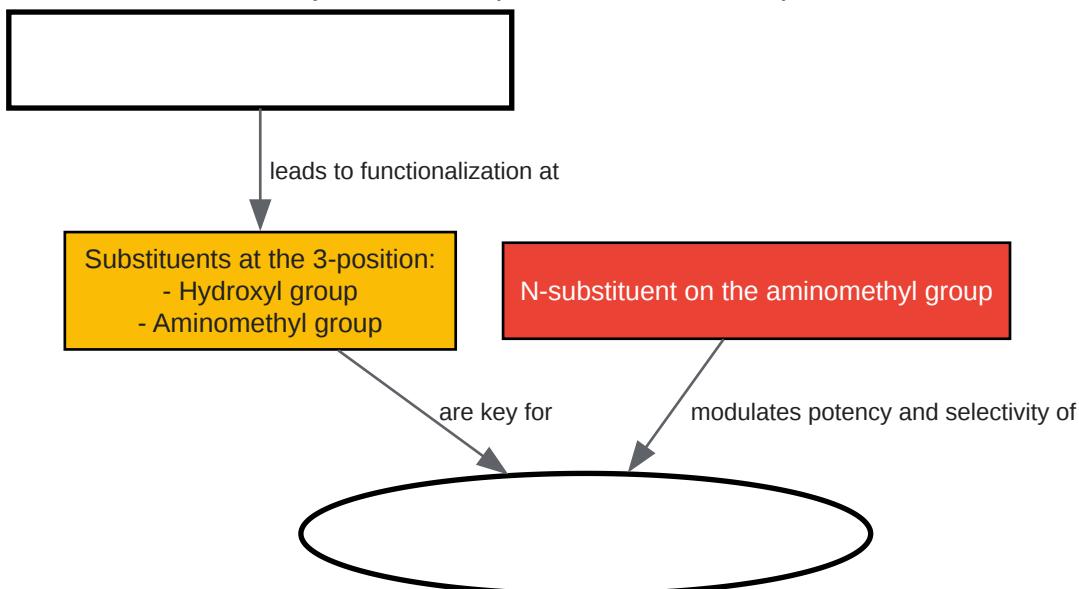
Route 1: Synthesis of Amino Alcohols via Cyanohydrin

- Cyanohydrin Formation: The ketone intermediate is converted to the corresponding cyanohydrin.^[4]
- Reduction: The cyanohydrin is then reduced, either catalytically or using lithium aluminum hydride, to yield the primary amino alcohol.^[4]
- N-Alkylation/Aralkylation: Various N-alkyl and N-aralkyl derivatives can be obtained through reductive alkylation with aldehydes or ketones, or by amide formation followed by reduction with lithium aluminum hydride.^[4]

Route 2: Synthesis of N-Substituted Amino Alcohols via Epoxide

- Epoxide Formation: The ketone intermediate is treated with dimethylsulfoxonium methylide to form the corresponding epoxide.[4]
- Ring Opening: The epoxide is then reacted with a primary amine to yield the N-substituted amino alcohol. This route is noted for its versatility, allowing for a broader range of substituents on the nitrogen atom.[4]

Pharmacological Activity


Derivatives of the 1,5-benzodioxepine ring system have been investigated for their pharmacological potential, with notable activity as β -adrenergic stimulants.

β -Adrenergic Stimulant Activity

A series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins have been synthesized and evaluated for their effects on the cardiovascular and respiratory systems. [4] Several of these compounds demonstrated β -adrenergic stimulant properties, which is of significant interest for potential therapeutic applications such as bronchodilation.[4] The structure-activity relationship of these compounds suggests that the nature of the substituent on the amino group plays a crucial role in their pharmacological profile.

The following diagram illustrates the logical relationship between the core structure and its observed biological activity.

Structure-Activity Relationship of 1,5-Benzodioxepine Derivatives

[Click to download full resolution via product page](#)

Caption: Key structural features of 1,5-benzodioxepine derivatives influencing their biological activity.

Conclusion

The 1,5-benzodioxepine ring system represents a promising, yet underexplored, scaffold in medicinal chemistry. The established synthetic routes provide a foundation for the creation of diverse chemical libraries for further biological screening. The demonstrated β -adrenergic stimulant activity of certain derivatives highlights the potential of this core structure in developing novel therapeutics. Further research into the synthesis of new analogs and a broader evaluation of their pharmacological properties are warranted to fully elucidate the potential of the 1,5-benzodioxepine ring system in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2H-1,5-Benzodioxepin, 3,4-dihydro- [webbook.nist.gov]
- 2. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-1,5-Benzodioxepin-3(4H)-one | C9H8O3 | CID 11309700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the 1,5-Benzodioxepine Ring System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333429#introduction-to-the-1-5-benzodioxepine-ring-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com